N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C10H8ClF3N4 |
|---|---|
Molecular Weight |
276.64 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H8ClF3N4/c11-7-3-1-6(2-4-7)5-15-9-16-8(17-18-9)10(12,13)14/h1-4H,5H2,(H2,15,16,17,18) |
InChI Key |
GSZNORWMZOFLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN
General Procedure A method for synthesizing 5-trifluoromethyl 1,2,4-triazoles involves the [3 + 2]-cycloaddition of nitrile imines with trifluoroacetonitrile (CF3CN). This approach utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a trifluoroacetonitrile precursor. The reaction tolerates various functional groups, including alkyl-substituted hydrazonyl chloride.
- Combine hydrazonoyl chloride (0.30 mmol, 1.5 equiv) and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (54.1 mg, 0.20 mmol, 1.0 equiv) in dichloromethane (1.0 mL) in a Schlenk tube with a stir bar.
- Add NEt3 (60.6 mg, 83.2 μL, 0.60 mmol, 3.0 equiv).
- Seal the tube and stir at room temperature for 12 hours.
- Remove the solvent under reduced pressure.
- Purify the product using flash column chromatography on silica gel, eluting with petroleum ether and dichloromethane.
- The reaction of hydrazonoyl chloride 2a with trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime 1 (1:2 ratio) in the presence of NEt3 (2.0 equiv) yields 5-trifluoromethyl 1,2,4-triazole 3a .
- The yield varies with the solvent: 3% in THF, 8% in DMSO, with dichloromethane being the most effective.
- Increasing the amount of 2a improves the yield of 3a .
Alternative Synthetic Routes
- From Trifluoroacetimidoyl Chlorides and Hydrazones/Hydrazides: Cascade annulation using a base-mediated reaction can produce 5-trifluoromethyl-1,2,4-triazoles.
- Metal-Free Oxidative Cyclization: Trifluoroacetimidohydrazides with methylhetarenes or isatins undergo metal-free oxidative cyclization to form 5-trifluoromethyl-1,2,4-triazoles.
- Copper-Catalyzed Intramolecular Decarbonylative Cyclization: This reaction of trifluoroacetimidohydrazides yields 5-trifluoromethyl-1,2,4-triazoles.
- Iodine-Mediated Intramolecular Oxidative Cyclization: N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates, synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and benzamide hydrochloride derivatives, undergo cyclization to form 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles.
- Copper-Catalyzed Three-Component Reaction: Aryldiazonium salts with fluorinated diazo reagents and nitriles can lead to trifluoromethylated N-substituted 1,2,4-triazoles.
Synthesis of Triazole Derivatives for Tuberculosis Treatment
- React carboxylic acid 64 with 4-methyl-3-thiosemicarbazide using EDC and HOBt.
- Heat the resulting intermediate in 10% aq. NaOH at 60 °C to produce intermediate 65 .
Synthesis Involving 1H--Triazole
- React 1H--triazole with a hydroxide (LiOH, NaOH, KOH), hydride (LiH, NaH), or alcoholate (sodium or potassium methanolate, ethanolate, or tert-butanolate).
- The reaction of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane with 1H--triazole can yield mixtures of compounds.
- Use 1H--triazole in at least equimolar amounts with respect to the oxirane.
- Maintain a molar ratio of oxirane to 1H--triazole between 1:1 and 1:4, with a preference for 1:1.1 to 1:1.35.
- Employ alkali metal hydroxides, especially NaOH or KOH.
- Use at least a portion of 1H--triazole as its alkali metal salt (Li+, Na+, or K+).
The following data pertains to synthesized triazole derivatives, which can be used as a reference for characterizing novel triazole compounds:
- 5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro-triazole-3-thione 7:
- Yield: 78%
- Melting point: 193–195 °C
- IR (KBr) νmax: 3363, 3287 (2NH), 3011 (C–H aromatic), 2932 (C–H aliphatic), 1637, 1609 (C═N, C═C), 1187 cm–1 (C═S)
- 1H NMR (400 MHz, DMSO-d6): δ 3.61 (s, 3H, NCH3), 4.89 ppm (s, 1H, NH, D2O exchangeable), 6.81–8.02 (m, 9H, Ar–H), 8.84 ppm (s, 1H, NH, D2O exchangeable)
- 13C NMR (100 MHz, DMSO-d6): δ 39.54 (NCH3), 111.45, 113.17, 120.66, 124.90, 126.37, 129.18, 133.77, 138.22, 139.10 (12 C of aryl carbons), 152.52, 154.06 (2 C═N), 179.66 ppm (C═S)
- 4-[(4-Chloro-benzylidene)-amino]-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2-morpholin-4-ylmethyl-2,4-dihydro-triazole-3-thione 11b:
- Yield: 78%
- Melting point: 169–171 °C
- IR (KBr) νmax: 3088 (C–H aromatic), 2971 (C–H aliphatic), (1640–1631), 1610 cm–1 (3C═N, C═C), 1196 cm–1 (C═S)
- 1H NMR (400 MHz, DMSO-d6): δ 2.70 (b, 4H, 2NCH2, morpholine), 3.47 (s, 3H, NCH3), 3.78 (b, 4H, 2OCH2, morpholine), 4.86 (s, 2H, NCH2N), 6.83–7.95 (m, 13H, Ar–H), 8.73 ppm (s, 1H, ArCHN)
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine at position 3 of the triazole ring participates in nucleophilic substitution reactions. For example:
-
Reaction with Aryl Halides : Under Buchwald–Hartwig cross-coupling conditions (Pd-NHC catalysts, NaOtBu, 1,4-dioxane, 120°C), the amino group couples with aryl halides to form N-aryl derivatives . This method achieves yields up to 97% for para-substituted aryl bromides (Table 1).
| Substrate | Product Yield (%) | Conditions |
|---|---|---|
| 1-Bromo-4-methylbenzene | 97 | (THP-Dipp)Pd(cinn)Cl, NaOtBu |
| 1-Bromo-2-methylbenzene | 93 | Same as above |
Cyclization Reactions
The triazole ring facilitates cyclization via its nitrogen atoms:
-
Formation of Triazolothiones : Reaction with CS₂ in basic media generates 1,2,4-triazole-3-thiones (52–88% yields) . For instance, intermediate 18a cyclizes to 19a under NaOH/EtOH reflux (Scheme 3 in ).
-
Heterocycle Fusion : Interaction with arylidene malononitrile yields fused triazolidine-thione systems (e.g., 22a ) .
Cross-Coupling Reactions
The trifluoromethyl group enhances electron-withdrawing effects, directing cross-coupling:
-
Suzuki-Miyaura Coupling : While not directly reported for this compound, analogous triazoles undergo Pd-mediated coupling with boronic acids at the C5 position .
-
Reductive Amination : The methylamine side chain reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines.
Tautomerism and Reactivity
The 1,2,4-triazole core exhibits tautomerism, influencing reaction sites:
-
Prototropic Shifts : Infrared studies of related triazoles (e.g., 3-chloro-1,2,4-triazole) reveal two tautomeric forms (N1-H and N2-H), affecting nucleophilicity .
-
Hydrogen Bonding : Crystal structures show intermolecular N–H⋯N interactions, stabilizing specific tautomers and directing reactivity .
Functionalization of the Chlorobenzyl Group
The 4-chlorobenzyl moiety undergoes electrophilic substitution:
-
Halogen Exchange : Under Ullmann conditions, the chloro group is replaced by other halogens (e.g., Br, I) using Cu catalysts .
-
Oxidation : While direct oxidation data is limited, analogous benzyl-amines oxidize to ketones or nitriles under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Antimicrobial Hybrids : Conjugation with quinazolinylpiperidinyl groups (e.g., 50e ) improves activity against X. oryzae (EC₅₀: 34.5 μM vs. 85.6 μM for bismerthiazol) .
-
Anticancer Agents : Introduction of electron-withdrawing groups (e.g., NO₂, CF₃) at the phenyl ring boosts c-Met kinase inhibition (IC₅₀: 1.57–31.52 nM) .
Table 2: Comparative Reactivity of Triazole Derivatives
| Reaction Type | Substrate | Key Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Coupling | 4-Chlorobenzyl-triazolamine | N-Aryl derivatives | 93–97 |
| Cyclization | Thiosemicarbazide intermediates | Triazolothiones | 52–88 |
| Tautomer-Directed RXNs | 5-Amino-triazole | Stabilized N1-H tautomer | N/A |
Mechanistic Insights
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug discovery.
Antimicrobial Activity: It can exhibit antimicrobial properties, making it useful in the development of new antibiotics or antifungal agents.
Medicine:
Drug Development: The compound can be used as a lead compound for the development of new drugs targeting specific diseases such as cancer or infectious diseases.
Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and diseases.
Polymer Industry: It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a specific biological effect. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the chlorobenzyl group can contribute to its specificity and potency.
Comparison with Similar Compounds
Structural and Functional Features
The table below summarizes key structural analogs and their properties:
Pharmacological Activity
- Antitumor Activity : The 1,2,3-triazole analog 1-(4-chlorophenyl)-5-CF₃-1H-1,2,3-triazole-4-carboxylic acid () showed 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, comparable to analogs with tetrahydrofuran (GP = 70.01%) or pyridyl groups (GP = 70.94%) . This suggests that the 4-chlorophenyl and CF₃ groups synergistically enhance cytotoxicity.
- Trypanocidal Activity: PAMT 09 (), a 5-CF₃-triazole derivative with a nitroimidazole substituent, demonstrated potent activity against Trypanosoma cruzi, highlighting the role of CF₃ in improving efficacy .
Physicochemical Properties
- The trifluoromethyl group increases hydrophobicity (logP) and metabolic stability, as seen in 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (), which has a boiling point of 236.5°C and density of 1.7 g/cm³ .
- The chlorobenzyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., methyl or butyl) .
Key Insights
Trifluoromethyl Group : Enhances bioactivity and stability across analogs (e.g., antitumor GP values >68% in ).
Chlorobenzyl Substitution : Likely improves target binding via hydrophobic interactions, as observed in 4-chlorophenyl-containing compounds .
Heterocycle Hybrids : Thiadiazole-triazole hybrids () show enhanced structural diversity but may complicate synthesis .
Biological Activity
N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with 4-chlorobenzylamine and trifluoromethylating agents. The precise methods can vary, but they generally emphasize the formation of the triazole ring and the introduction of the chlorobenzyl and trifluoromethyl substituents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds containing the triazole ring have demonstrated notable antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis and cell cycle arrest |
| Lung Cancer | 15.0 | Inhibition of angiogenesis |
| Colon Cancer | 10.0 | Modulation of NF-κB signaling pathway |
This compound was found to inhibit cell growth effectively in several cancer types, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. It has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB pathway and reducing oxidative stress markers in neuronal cells.
Mechanistic Studies
Mechanistic studies have revealed that this compound may exert its effects through several pathways:
- NF-κB Inhibition : The compound inhibits phosphorylation of p65 protein, which is crucial for NF-κB activation .
- ROS Reduction : It decreases reactive oxygen species (ROS) generation, contributing to its neuroprotective effects.
- Metal Chelation : The ability to chelate biometals such as Cu²⁺ may further enhance its protective effects against neurodegeneration .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
-
A study involving scopolamine-induced Alzheimer’s disease models demonstrated significant cognitive improvements following treatment with this compound.
- Cognitive Test Results :
- Morris Water Maze: Reduced escape latency by 40%
- Novel Object Recognition: Increased time spent with novel objects by 50%
- Cognitive Test Results :
These findings suggest that the compound may be beneficial in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar triazole derivatives are prepared by reacting 4-chlorobenzyl chloride with a pre-synthesized triazole intermediate under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Microwave-assisted synthesis has been shown to reduce reaction times and improve yields (e.g., from 40% to 65%) compared to conventional heating . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of benzyl chloride to triazole), temperature (80–100°C), and reaction time (4–8 hours).
Q. How can the purity and structural identity of the compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and triazole NH (δ 10–12 ppm) .
- FTIR : Confirm N-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 306.7 (calculated for C₁₀H₈ClF₃N₄) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM .
- Enzyme Inhibition : Screen against kinases (e.g., c-Met) using fluorescence-based assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods aid in understanding its binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., c-Met kinase). Focus on hydrogen bonding with triazole NH and hydrophobic interactions with the chlorobenzyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- DFT Calculations : Gaussian 09 can optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs for structure refinement. If twinning occurs (common in triazoles), apply TWIN/BASF commands in SHELXL .
- Discrepancy Handling : If NMR suggests multiple conformers but crystallography shows a single structure, perform VT-NMR (variable temperature) to detect dynamic behavior .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing discrepancies .
Q. How can reaction pathways be modified to enhance regioselectivity in triazole functionalization?
- Methodological Answer :
- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block the N1 position of the triazole, directing substitution to N2 .
- Catalysis : Employ Cu(I)/TMEDA catalysts for azide-alkyne cycloadditions to control triazole ring formation .
- Solvent Effects : Switch to DMSO for higher polarity, favoring SN2 mechanisms over radical pathways in benzylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
